molecular formula C10H16O2 B13456114 {1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol CAS No. 1823521-62-5

{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol

Katalognummer: B13456114
CAS-Nummer: 1823521-62-5
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: WLBAVHAALCQRRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-Methoxybicyclo[222]oct-5-en-2-yl}methanol is a bicyclic compound with a unique structure that includes a methoxy group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Wirkmechanismus

The mechanism of action of {1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

1823521-62-5

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

(1-methoxy-2-bicyclo[2.2.2]oct-5-enyl)methanol

InChI

InChI=1S/C10H16O2/c1-12-10-4-2-8(3-5-10)6-9(10)7-11/h2,4,8-9,11H,3,5-7H2,1H3

InChI-Schlüssel

WLBAVHAALCQRRI-UHFFFAOYSA-N

Kanonische SMILES

COC12CCC(CC1CO)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.